molecular formula C10H16O2 B147264 2-(4-Pentynyloxy)tetrahydro-2H-pyran CAS No. 62992-46-5

2-(4-Pentynyloxy)tetrahydro-2H-pyran

Cat. No. B147264
CAS RN: 62992-46-5
M. Wt: 168.23 g/mol
InChI Key: TZRUKFFDSQQSCK-UHFFFAOYSA-N
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Description

2-(4-Pentynyloxy)tetrahydro-2H-pyran (2-4-PT) is a heterocyclic compound with the chemical formula C8H14O2. It is a five-membered ring containing one oxygen atom and two double bonds. 2-4-PT is an important intermediate for the synthesis of many biologically active compounds, such as drugs and natural products. It is also used as a starting material for the preparation of various organic compounds.

Scientific Research Applications

Synthesis and Laboratory Exercises

The compound tetrahydro-2-(2-propynyloxy)-2H-pyran, closely related to 2-(4-Pentynyloxy)tetrahydro-2H-pyran, is used in introductory organic laboratory exercises. This synthesis illustrates Markownikov Addition and the formation of a THP-ether protecting group, useful in modeling a resin employed in combinatorial chemistry. It also introduces students to purification via flash column chromatography and analysis via 1H NMR, illustrating complex phenomena like non-first order coupling (Brisbois, Batterman, & Kragerud, 1997).

Catalytic Reactions

In a study on Rh-catalyzed isomerization and intramolecular redox reactions of alkynyl ethers, the use of 2-(5-sulfonyl-4-pentynyl)tetrahydrofuran, structurally similar to this compound, leads to different products depending on the presence of a benzyl substituent. This research highlights the potential for chemical diversity through manipulation of similar structures (Shikanai, Murase, Hata, & Urabe, 2009).

Organic Synthesis

2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran, a derivative of the subject compound, has been synthesized and used in reactions with iodine and various metals like Ru(II), Cu(I), and Hg(II). This research underscores the compound's utility in forming complexes with significant chemical properties (Singh et al., 2001).

Antioxidative and Antihypertensive Properties

A study identified previously undescribed antioxidative O-heterocyclic analogues, including a derivative of 2H-pyran, in the seaweed Sargassum wightii. These compounds showed significant angiotensin converting enzyme (ACE) inhibitory potential, suggesting their use in antihypertensive management (Maneesh & Chakraborty, 2018).

Mechanism of Action

Target of Action

The primary target of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is geranylgeranyltransferase (GGTase) . GGTase is an enzyme that plays a crucial role in the post-translational modification of proteins involved in cell signaling .

Mode of Action

This compound interacts with its target, GGTase, and acts as an inhibitor . This interaction disrupts the normal function of GGTase, leading to changes in the post-translational modification of proteins .

Biochemical Pathways

The inhibition of GGTase by this compound affects the protein prenylation pathway . This pathway is responsible for the attachment of lipid groups to proteins, a process that is crucial for the proper localization and function of these proteins . The disruption of this pathway can lead to downstream effects on cell signaling .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound and its ability to reach its target, ggtase .

Result of Action

The inhibition of GGTase by this compound leads to the disruption of protein prenylation . This disruption can affect cell signaling pathways, potentially leading to various molecular and cellular effects . Notably, this compound exhibits antifungal activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells .

Biochemical Analysis

Biochemical Properties

2-(4-Pentynyloxy)tetrahydro-2H-pyran plays a significant role in biochemical reactions, particularly in the synthesis of compounds like (+)-Citrafungin A . This compound acts as a geranylgeranyltransferase (GGTase) inhibitor, which is crucial for the post-translational modification of proteins involved in cell signaling and growth . The interaction between this compound and GGTase involves the inhibition of the enzyme’s activity, thereby affecting the prenylation of target proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its role as a GGTase inhibitor can lead to alterations in the prenylation of proteins, which in turn affects cell signaling pathways such as the Ras and Rho pathways . These pathways are critical for cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GGTase, inhibiting its activity and preventing the prenylation of target proteins . This inhibition can lead to changes in gene expression and cellular function, as prenylated proteins are essential for various cellular processes . Additionally, this compound may interact with other enzymes and proteins, further influencing cellular metabolism and signaling .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is stable at temperatures between 2-8°C and has a melting point of 84-88°C . Over time, the effects of this compound on cellular function may change due to its degradation or interaction with other biomolecules . Long-term studies in vitro and in vivo have shown that the compound can maintain its inhibitory effects on GGTase, leading to sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GGTase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in metabolic pathways related to the prenylation of proteins . The compound interacts with enzymes such as GGTase, affecting the metabolic flux and levels of metabolites involved in protein modification . These interactions can lead to changes in the overall metabolic state of the cell, influencing various biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on GGTase . The distribution of this compound is crucial for its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it can interact with GGTase and other biomolecules . This localization is essential for the compound’s activity, as it ensures that this compound is in the right place to exert its effects on cellular processes .

properties

IUPAC Name

2-pent-4-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,10H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRUKFFDSQQSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326818
Record name 2-(4-Pentynyloxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62992-46-5
Record name 2-(4-Pentynyloxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrazine hydrate and hydrogen peroxide (30 wt. % solution in water) were purchased from Mallinckrodt (Chesterfield, Mo.) and Fisher Chemical Co. (Fair Lawn, N.J.), respectively. Butyllithium (1.6M and 2.5M solutions in hexane), 2-(3-butynyloxy)tetrahydro-2H-pyran (1-(tetrahydopyran-2-yloxy)-3-butyne), lithium tetrahydridoaluminate, borane-methylsulfide complex, Cu(I)Br.Me2S complex, and p-toluenesulfonyl chloride from Aldrich Chemical Co. (Milwaukee, Wis.), and bromine and triphenylphosphine from Fluka Chemical Co. (Ronkonkoma, N.Y.), were used as purchased. 1-(Tetrahydopyran-2-yloxy)-4-pentyne was prepared from the corresponding alcohol using the methods described in Robertson, "Adducts of tert-alcohols containing an ethynyl group with dihydropyran. Potentially useful intermediates," J. Org. Chem. 25:931-932 (1960), the disclosure of which is hereby incorporated by reference. Column chromatography was run on silica gel (Merck, H 60), and reactions were monitored by TLC on Baker-flex Silica gel IB2-F plates (J. T. Baker). Silver nitrate column chromatography was done on silica gel impregnated with AgNO3 (20% of AgNO3 on silica gel Merck H 60).
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Synthesis routes and methods II

Procedure details

3,4-Dihydro-2H-pyran (5.0 g) was added dropwise to an ice cooled mixture of 4-pentyn-1-ol (5.0 g) and 4-methylbenzenesulfonic acid (0.512 g). The resultant mixture was stirred at room temperature for 4 hours. Solid sodium bicarbonate (1.0 g) was added and the mixture was stirred for 10 minutes, then filtered and washed with diethyl ether. The filtrate was concentrated in vacuo and the residue was purified by chromatography on silica, eluting with a mixture of ethyl acetate and cyclohexane with a gradient of 0-100% to give 2-(pent-4-ynyloxy)tetrahydropyran (7.72 g) as a clear oil.
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Synthesis routes and methods III

Procedure details

A mixture of 5-hydroxypentyne (5.0 g, 0.06 mol) and freshly distilled dihydropyran (10 mL) was treated with a trace of p-toluenesulfonic acid hydrate. The exothermic reaction was stirred for 5 min, and the excess dihydropyran was removed under reduced pressure. The residue was purified by flash chromatography (alumna, neutral, activity 1, 25% ether/hexane) and gave the title compound (6.4 g, 63%). 1H NMR (400 MHz, CDCl3) δ 4.60 (t, 1 H), 3.86 (m, 2 H), 3.50 (m, 2 H), 2.32 (m, 2 H), 1.96 (t, 1 H), 1.82 (m, 3 H), 1.72 (m, 1 H), 1.48-1.65 (m, 4 H).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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